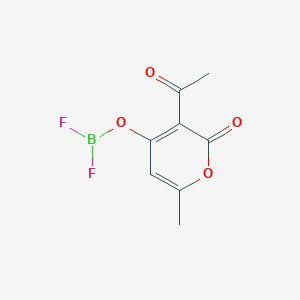

3-acetyl-6-methyl-2-oxo-2H-pyran-4-yl difluoridoborate

Description

Properties

IUPAC Name |

3-acetyl-4-difluoroboranyloxy-6-methylpyran-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BF2O4/c1-4-3-6(15-9(10)11)7(5(2)12)8(13)14-4/h3H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZDNFTQVUYOSCS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(OC1=C(C(=O)OC(=C1)C)C(=O)C)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BF2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.95 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-acetyl-6-methyl-2-oxo-2H-pyran-4-yl difluoridoborate typically involves the reaction of 4-hydroxy-6-methyl-2H-pyran-2-one with boron trifluoride etherate in the presence of an acetylating agent . The reaction is carried out under controlled conditions, often at low temperatures, to ensure the stability of the difluoridoborate group.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-acetyl-6-methyl-2-oxo-2H-pyran-4-yl difluoridoborate undergoes various chemical reactions, including:

Substitution Reactions: The difluoridoborate group can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the boron atom.

Hydrolysis: The difluoridoborate group can be hydrolyzed to form boronic acids or borates.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines and alcohols, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various boron-containing compounds, while oxidation and reduction reactions can produce boronic acids or borates.

Scientific Research Applications

Applications in Organic Synthesis

1. Synthetic Intermediates:

3-Acetyl-6-methyl-2-oxo-2H-pyran-4-yl difluoridoborate serves as an important intermediate in the synthesis of various organic compounds. Its structure allows for the introduction of difluoroboron groups, which can enhance the reactivity of other functional groups in subsequent reactions.

2. Boron Chemistry:

The compound is utilized in boron chemistry, particularly in the formation of organoboron compounds. These compounds are crucial for developing new materials and pharmaceuticals due to their unique electronic properties and ability to participate in cross-coupling reactions.

Medicinal Chemistry Applications

1. Antimicrobial Activity:

Research indicates that derivatives of 3-acetyl-6-methyl-2H-pyran compounds exhibit antimicrobial properties. A study highlighted that modifications to the pyran ring can enhance efficacy against specific bacterial strains, suggesting potential applications in developing new antibiotics .

2. Anticancer Research:

Compounds related to 3-acetyl-6-methyl-2-oxo-2H-pyran have shown promise in anticancer research. For instance, derivatives have been tested for their ability to inhibit cancer cell proliferation, indicating potential therapeutic applications .

Case Studies

Case Study 1: Synthesis of Antimicrobial Agents

A study focused on synthesizing novel antimicrobial agents based on the structure of 3-acetyl-6-methyl-2H-pyran derivatives. The synthesized compounds were tested against various bacterial strains, showing significant activity compared to standard antibiotics.

Case Study 2: Anticancer Activity Evaluation

Another research effort evaluated the anticancer potential of modified 3-acetyl-6-methyl compounds. The study found that certain derivatives inhibited tumor growth in vitro and in vivo, demonstrating their potential as anticancer agents.

Mechanism of Action

The mechanism of action of 3-acetyl-6-methyl-2-oxo-2H-pyran-4-yl difluoridoborate involves its interaction with molecular targets through its boron atom. The difluoridoborate group can form stable complexes with various biomolecules, influencing their activity and function. This interaction can modulate enzymatic activities, disrupt microbial cell membranes, or inhibit cancer cell proliferation .

Comparison with Similar Compounds

This section compares 3-acetyl-6-methyl-2-oxo-2H-pyran-4-yl difluoridoborate with structurally analogous compounds, focusing on synthesis, physicochemical properties, and applications.

Structural and Functional Group Comparisons

Table 1: Key Structural Features of Comparable Compounds

Key Observations :

- Boron vs. Non-Boron Derivatives: The presence of the [BF2] group in the target compound distinguishes it from non-boron analogs like 11a and 11b, which rely on cyano and ester groups for electronic modulation. The [BF2] group enhances Lewis acidity and thermal stability, making it suitable for catalytic applications .

Key Observations :

- Solvent Systems : The use of 1,4-dioxane in 11a/11b and dichloroethane in Example 68 highlights the preference for aprotic solvents in pyran and heterocycle syntheses.

- Catalysts : Triethylamine (in 11a/11b ) and N,N-diisopropylethylamine (in Example 68) are common bases for deprotonation, suggesting similar strategies for the target compound’s synthesis.

Table 3: Property Comparison

| Compound | Melting Point (°C) | Solubility | Stability | Applications |

|---|---|---|---|---|

| This compound | Not reported | Organic solvents | High (due to [BF2]) | Materials science, catalysis |

| 11a/11b | >200 | DMSO, DMF | Moderate | Pharmaceutical intermediates |

| Example 68 (EP 4374877) | Not reported | Dichloromethane | High | Drug discovery |

Key Observations :

- Stability : The [BF2] group in the target compound likely improves hydrolytic stability compared to ester-containing analogs like 11b .

- Applications: Boron-containing compounds are increasingly used in cross-coupling reactions (e.g., Suzuki-Miyaura), whereas cyano/amino-substituted pyrans (11a/11b) are leveraged as intermediates in drug synthesis .

Computational and Crystallographic Insights

- Crystal Packing : Hydrogen bonding patterns in boron-containing pyran derivatives often involve interactions between the [BF2] group and adjacent electronegative atoms, as analyzed via Mercury software .

- Lumping Strategy : Computational models may group this compound with other [BF2]-heterocycles to predict environmental behavior or reactivity, similar to strategies in .

Biological Activity

3-Acetyl-6-methyl-2-oxo-2H-pyran-4-yl difluoridoborate (CAS Number: 67977-10-0) is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to summarize the available research on its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 215.9 g/mol. The compound features a pyran ring, which is known for its significant biological activity due to the presence of various functional groups that can interact with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₇BF₂O₄ |

| Molecular Weight | 215.9 g/mol |

| CAS Number | 67977-10-0 |

| Hazard Classification | Irritant |

Research indicates that compounds similar to 3-acetyl-6-methyl-2-oxo-2H-pyran derivatives exhibit various biological activities, including:

- Antioxidant Activity : These compounds have shown potential as antioxidants, which can mitigate oxidative stress in cells.

- Antimicrobial Properties : Some studies suggest that related compounds may possess antimicrobial effects against various pathogens.

- Enzyme Inhibition : The difluoroborate moiety may enhance binding to certain enzymes, leading to inhibition that could be beneficial in treating diseases like cancer.

Case Studies and Research Findings

- Antioxidant Studies : A study demonstrated that derivatives of pyran compounds significantly reduced reactive oxygen species (ROS) in vitro, indicating their potential as antioxidant agents .

- Antimicrobial Activity : Research has shown that similar pyran derivatives exhibit antimicrobial properties against Gram-positive and Gram-negative bacteria. For instance, a derivative was tested against Staphylococcus aureus and Escherichia coli, showing considerable inhibition zones .

- Enzyme Interaction : A recent investigation into enzyme interactions revealed that the compound acts as a substrate for cytochrome P450 enzymes, suggesting its role in drug metabolism . This property could be harnessed for developing new pharmacological agents.

Comparative Analysis with Related Compounds

To better understand the biological profile of this compound, a comparison with structurally related compounds is useful.

Q & A

Q. What are the established synthetic routes for 3-acetyl-6-methyl-2-oxo-2H-pyran-4-yl difluoridoborate, and what key intermediates are involved?

The synthesis typically begins with derivatives of dehydroacetic acid (3-acetyl-4-hydroxy-6-methyl-2-oxo-2H-pyran), a versatile precursor for pyran-based systems. A common approach involves:

Functionalization of the pyran core : Alkylation or esterification at the 4-hydroxy position using reagents like ethyl bromoacetate to form intermediates such as ethyl 2-(3-acetyl-6-methyl-2-oxo-2H-pyran-4-yloxy)acetate .

Boronation : Reaction with difluoroborane (BF₃·OEt₂) or tetrafluoroborate salts under anhydrous conditions to introduce the difluoridoborate moiety.

Purification : Column chromatography or recrystallization to isolate the final product, with purity verified via NMR and X-ray crystallography .

Q. Key Intermediates :

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and boron trifluoride coordination. The acetyl (δ ~2.3 ppm) and methyl groups (δ ~2.1 ppm) are diagnostic .

- X-ray Crystallography : Resolves the planar pyran ring, boron tetrahedral geometry, and intermolecular interactions (e.g., C=O···B-F hydrogen bonds) .

- FT-IR : B-F stretching vibrations (~1,450–1,510 cm⁻¹) and carbonyl peaks (1,680–1,720 cm⁻¹) .

Advanced Research Questions

Q. How do reaction conditions (e.g., acid catalysts, solvents) influence the reactivity of this compound in cycloaddition or ring-opening reactions?

- Solvent Effects : In acetonitrile with p-toluenesulfonic acid, fluorinated dihydropyrans undergo ring-opening to form trifluorobutadienes. In contrast, trifluoroacetic acid promotes retention of the pyran core, yielding aryl-substituted dihydropyrans .

- Mechanistic Insight : DFT calculations suggest that solvent polarity and acid strength modulate the stability of pyrylium intermediates, directing reaction pathways toward either [4+2] cycloaddition or retro-Diels-Alder fragmentation .

Q. Experimental Design Recommendation :

- Compare reaction outcomes in aprotic (acetonitrile) vs. protic (TFA) solvents.

- Use kinetic studies (e.g., variable-temperature NMR) to track intermediate formation.

Q. How can researchers resolve contradictions in reaction yields or unexpected byproducts during derivatization?

Case Study : Discrepancies in trifluoromethylpyran synthesis under acidic conditions :

- Root Cause Analysis : Byproducts may arise from competing pathways (e.g., over-acylation or boron ligand displacement).

- Mitigation Strategies :

Q. What computational methods are suitable for predicting the electronic properties and reactivity of this boron-containing pyran?

- DFT Calculations : Model the electron-withdrawing effects of the difluoridoborate group on the pyran’s HOMO-LUMO gap, which influences its participation in electrophilic aromatic substitution or Diels-Alder reactions .

- Molecular Dynamics (MD) : Simulate solvation effects on boron coordination geometry.

- Software Tools : Gaussian (for DFT), ORCA (for open-shell systems), and VMD (for visualization).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.